Cas no 1261569-44-1 (2-Chloro-4-iodobenzyl chloride)

2-Chloro-4-iodobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-iodobenzyl chloride
- ClC1=C(CCl)C=CC(=C1)I
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- Inchi: 1S/C7H5Cl2I/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
- InChI Key: TVESYQUHGSSWBP-UHFFFAOYSA-N
- SMILES: IC1C=CC(CCl)=C(C=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- XLogP3: 3.6
- Topological Polar Surface Area: 0
2-Chloro-4-iodobenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010281-500mg |
2-Chloro-4-iodobenzyl chloride |
1261569-44-1 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A013010281-1g |
2-Chloro-4-iodobenzyl chloride |
1261569-44-1 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A013010281-250mg |
2-Chloro-4-iodobenzyl chloride |
1261569-44-1 | 97% | 250mg |
$494.40 | 2023-09-03 |
2-Chloro-4-iodobenzyl chloride Related Literature
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 2-Chloro-4-iodobenzyl chloride
2-Chloro-4-Iodobenzyl Chloride (CAS No. 1261569-44-1): A Comprehensive Overview
2-Chloro-4-Iodobenzyl Chloride, also known by its CAS number CAS No. 1261569-44-1, is a significant compound in the field of organic chemistry, particularly in the synthesis of bioactive molecules and materials science. This compound has garnered attention due to its unique structure and versatile applications in modern chemical research.
The molecular structure of 2-Chloro-4-Iodobenzyl Chloride consists of a benzene ring substituted with a chlorine atom at the ortho position and an iodine atom at the para position, with a benzyl chloride group attached to the ring. This arrangement imparts the compound with distinct electronic and steric properties, making it an ideal substrate for various chemical transformations.
Recent studies have highlighted the role of 2-Chloro-4-Iodobenzyl Chloride in the synthesis of advanced materials, such as stimuli-responsive polymers and drug delivery systems. Researchers have demonstrated that the compound's iodine substituent can act as a reactive site for nucleophilic substitution reactions, enabling the incorporation of functional groups that enhance material properties.
In terms of synthesis, 2-Chloro-4-Iodobenzyl Chloride can be prepared via several routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. The choice of synthetic method depends on the desired purity, scalability, and cost-effectiveness of the process. Recent advancements in catalytic methods have further optimized these reactions, reducing reaction times and improving yields.
The physical properties of CAS No. 1261569-44-1 include a melting point of approximately 78°C and a boiling point around 300°C under standard conditions. These properties make it suitable for use in both laboratory-scale experiments and industrial applications.
In pharmaceutical research, 2-Chloro-4-Iodobenzyl Chloride has been employed as an intermediate in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. Its ability to undergo multiple reaction pathways allows chemists to design molecules with high specificity and potency.
The application of CAS No. 1261569-44-1 extends beyond traditional organic synthesis into areas such as sensor technology and catalysis. For instance, researchers have explored its use as a precursor for metalloporphyrins, which are widely used in electrochemical sensing applications due to their excellent electron transfer properties.
In conclusion, 2-Chloro-4-Iodobenzyl Chloride (CAS No. 1261569-44-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in modern chemical science.
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